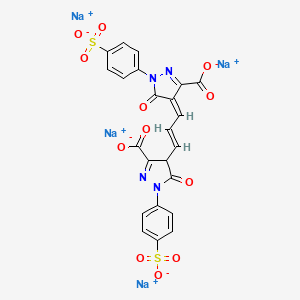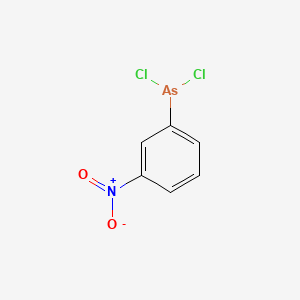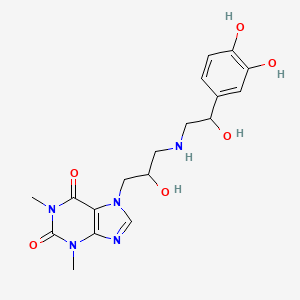![molecular formula C21H30O5 B13801355 Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)
Hydrocortisone-[1,2,6,7-3H(N)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocortisone-[1,2,6,7-3H(N)] is a radiolabeled form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is labeled with tritium (3H), a radioactive isotope of hydrogen, which allows it to be used in various scientific research applications, particularly in the study of steroid metabolism and receptor binding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone-[1,2,6,7-3H(N)] involves the incorporation of tritium into the hydrocortisone molecule. This is typically achieved through catalytic hydrogenation using tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired positions on the hydrocortisone molecule .
Industrial Production Methods
Industrial production of hydrocortisone-[1,2,6,7-3H(N)] follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified to achieve high radiochemical purity, typically greater than 95% .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocortisone-[1,2,6,7-3H(N)] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the hydrocortisone molecule can be oxidized to form ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The tritium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace tritium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone-[1,2,6,7-3H(N)] can yield prednisolone, while reduction can produce tetrahydrocortisone .
Applications De Recherche Scientifique
Hydrocortisone-[1,2,6,7-3H(N)] is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Chemistry: Used to study the metabolic pathways of steroids and the mechanisms of steroid synthesis.
Biology: Employed in receptor binding studies to understand the interaction of hydrocortisone with glucocorticoid receptors.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of hydrocortisone in the body.
Industry: Applied in the development of new steroid-based drugs and in quality control processes .
Mécanisme D'action
Hydrocortisone-[1,2,6,7-3H(N)] exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
Hydrocortisone-[1,2,6,7-3H(N)] is unique due to its radiolabeled nature, which allows for precise tracking and study in various research applications. Similar compounds include:
Hydrocortisone: The non-radiolabeled form, commonly used in clinical settings.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid, more potent than hydrocortisone .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Propriétés
Formule moléculaire |
C21H30O5 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3T2,4T2,5T2,7T2 |
Clé InChI |
JYGXADMDTFJGBT-JTUIIUSKSA-N |
SMILES isomérique |
[3H]C1([C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C(=CC(=O)C(C4([3H])[3H])([3H])[3H])C1([3H])[3H])C)O)C)(C(=O)CO)O)[3H] |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




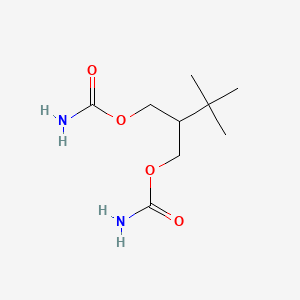
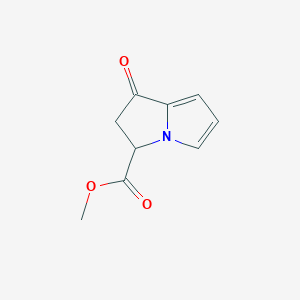
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
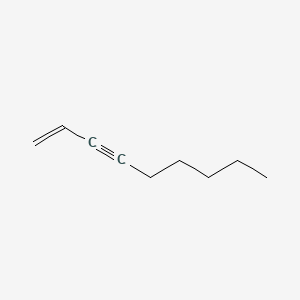
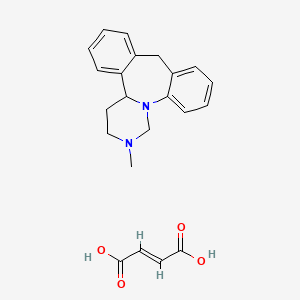
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)
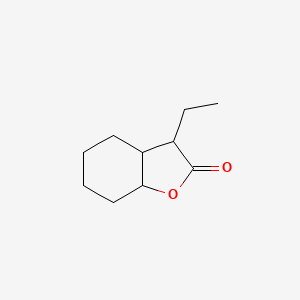
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
